(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
CAS No.: 92235-34-2
Cat. No.: VC20832377
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92235-34-2 |
|---|---|
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1 |
| Standard InChI Key | DVWCHAUBYVZILO-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC1=O |
| SMILES | CC(C)(C)OC(=O)NC1CCNC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNC1=O |
Introduction
Chemical Structure and Properties
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate features a 2-oxopyrrolidinone ring with a Boc-protected amino group at the 3-position. The compound possesses a defined stereocenter at the 3-position with an S-configuration.
The structure contains three main functional groups: a lactam (2-oxopyrrolidinone), a carbamate (Boc), and a chiral center at C-3. These elements collectively contribute to its utility in pharmaceutical applications, particularly as a building block for more complex molecules .
Stereospecificity and Conformational Analysis
The compound's stereochemistry at the 3-position is crucial for its biological activity and synthetic applications. The S-configuration determines the spatial orientation of the Boc-protected amino group relative to the pyrrolidinone ring, which can significantly influence its interaction with biological targets.
X-ray crystallographic analyses indicate that the compound typically adopts a conformation where the Boc group is positioned anti to the pyrrolidinone ring to minimize steric interactions . This preferred conformation has implications for its reactivity and binding characteristics in biological systems.
Synthesis Methods
Several synthetic routes have been reported for (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate:
From Amino Acid Precursors
The most common approach involves the cyclization of appropriately protected derivatives of L-aspartic acid or L-glutamic acid, followed by selective manipulation of functional groups to install the Boc-protecting group.
Stereoselective Synthesis
A stereoselective approach involves:
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Nucleophilic ring opening of a succinimide derivative
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Stereoselective reduction
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Cyclization to form the pyrrolidinone
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Protection of the amino group with Boc-anhydride
These methods typically employ tert-butyl carbamate with suitable pyrrolidine derivatives under controlled conditions, often in the presence of bases such as cesium carbonate in solvents like 1,4-dioxane .
Applications in Drug Development
Protease Inhibitor Development
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate has emerged as a valuable component in the design of protease inhibitors, particularly for coronavirus 3C-like proteases. Research published in 2021 highlighted its incorporation into peptidyl aldehydes targeting SARS-CoV-2 main protease (MPro) .
Protein Degrader Building Blocks
Commercial suppliers market this compound as part of "Protein Degrader Building Blocks" collections, indicating its utility in developing targeted protein degradation therapeutics . These approaches aim to eliminate disease-causing proteins through proteolysis rather than merely inhibiting their function.
Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its controlled stereochemistry and functional group pattern make it particularly valuable for introducing specific structural motifs in drug candidates .
Biological Activity and Structure-Activity Relationships
Studies have revealed important structure-activity relationships involving (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate derivatives:
Coronavirus Protease Inhibition
Research on coronavirus 3C-like protease inhibitors has demonstrated that incorporation of this compound's structural features contributes significantly to inhibitor potency. The P3 O-tert-butyl-threonine component in peptidyl aldehydes containing the pyrrolidinone motif has been identified as key to achieving high cellular and antiviral potency against SARS-CoV-2 .
Mechanism of Action
In coronavirus protease inhibitors, the 2-oxopyrrolidin-3-yl group often serves as a glutamine mimetic at the P1 position, crucial for recognition by viral proteases. The Boc-protected amino group at the 3-position contributes to proper positioning within the enzyme binding pocket .
Related Compounds and Derivatives
Several structurally related compounds and derivatives have been reported:
| Compound | CAS Number | Relationship to (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate |
|---|---|---|
| tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | 99780-97-9 | Racemic mixture (non-stereospecific version) |
| (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | - | R-enantiomer |
| (S)-(3-N-BOC-AMINO-2-OXO-PYRROLIDIN-1-YL)-ACETIC ACID | 79839-26-2 | N-acetic acid derivative |
| tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate | 1824602-08-5 | 2-methyl analog |
The racemic mixture (tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, CAS 99780-97-9) is also commercially available but lacks the stereoselectivity of the (S)-isomer, which is critical for certain applications requiring stereochemical precision .
| Supplier | Catalog Number | Package Size | Price (USD) | Purity |
|---|---|---|---|---|
| Aladdin Scientific | S195858-25mg | 25 mg | $29.90 | ≥97% |
| Aladdin Scientific | S195858-100mg | 100 mg | $97.90 | ≥97% |
| Aladdin Scientific | S195858-5g | 5 g | $4,387.90 | ≥97% |
| CP Lab Safety | ALA-S195858-100mg | 100 mg | Variable | ≥97% |
The significant price increase between milligram and gram quantities reflects the specialized synthesis and purification processes required to maintain stereochemical purity .
Research Findings in COVID-19 Therapeutics
Recent studies have highlighted the importance of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and related compounds in COVID-19 therapeutic development:
SARS-CoV-2 Main Protease Inhibition
A 2021 study reported in a bioRxiv preprint demonstrated that peptidyl aldehydes containing β-(S-2-oxopyrrolidin-3-yl) groups showed promising activity against SARS-CoV-2 main protease. The research emphasized that the P3 O-tert-butyl-threonine component was essential for high cellular and antiviral potency .
Structure-Based Drug Design
The compound has been incorporated into rationally designed inhibitors based on X-ray crystallographic studies of the SARS-CoV-2 main protease. These studies have informed the optimal positioning of the pyrrolidinone ring and Boc-protected amino group for maximal interaction with the target enzyme .
Diastereomeric Resolution Studies
Research published in the Journal of Medicinal Chemistry (2022) highlighted the importance of stereochemical purity in compounds containing motifs similar to (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. Diastereomeric resolution of a related compound yielded a highly potent inhibitor of SARS-CoV-2 main protease, with the active stereoisomer showing approximately 50-fold higher potency than its diastereomer .
Analytical Methods and Characterization
Several analytical methods are employed for the characterization of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure and purity of the compound. Characteristic signals include those from the tert-butyl group (typically around δ 1.4 ppm), the pyrrolidinone ring protons, and the carbamate NH proton .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is commonly used to assess the enantiomeric purity of the compound, ensuring the S-configuration is maintained throughout synthesis and storage.
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